2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide
描述
2,5-Dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a dichlorinated benzamide moiety. The 2,5-dichlorobenzamide group may enhance lipophilicity and binding affinity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability.
属性
IUPAC Name |
2,5-dichloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N5O/c19-12-4-5-15(20)14(9-12)18(26)22-13-3-1-2-11(8-13)16-6-7-17-23-21-10-25(17)24-16/h1-10H,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOZGZKYDOOIMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazolopyridazine moiety, which is then coupled with a dichlorobenzamide derivative. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and solvents like dimethylformamide (DMF) under controlled temperatures and pressures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The conditions typically involve specific temperatures, pressures, and pH levels to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides .
科学研究应用
2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide involves its interaction with specific molecular targets. The triazolopyridazine moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
相似化合物的比较
Table 1: Structural Features of Comparable Compounds
- Key Observations: The target compound lacks the pyrazole and propenoic acid moieties present in E-4b, which may reduce its polarity compared to E-4b .
Physicochemical Properties
Melting points and solubility profiles offer insights into stability and formulation challenges:
Table 2: Physicochemical Properties
- Analysis: The high melting point of E-4b (253–255°C) suggests strong crystalline packing, possibly due to hydrogen bonding from the propenoic acid group . The target compound’s dichlorobenzamide may similarly promote stability but reduce solubility. Lin28-1632’s use in PBS/DMSO mixtures highlights its compatibility with biological buffers, a trait the target compound may share if formulated with solubilizing agents .
常见问题
Q. What are the key synthetic steps and characterization methods for 2,5-dichloro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide?
The synthesis typically involves:
- Triazolopyridazine core formation : Cyclization of precursors like 3-aminophenylpyridazine derivatives under acidic conditions .
- Benzamide coupling : Reaction of activated carboxylic acid (e.g., 2,5-dichlorobenzoyl chloride) with the triazolopyridazine-aniline intermediate using bases like triethylamine in anhydrous DMF .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization.
- Characterization : NMR (¹H/¹³C) for functional group confirmation, HRMS for molecular weight validation, and IR spectroscopy to identify amide C=O stretches (~1650 cm⁻¹) .
Q. How can researchers confirm the compound’s solubility and stability for in vitro assays?
- Solubility : Test in DMSO (primary solvent) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Incubate in PBS (pH 7.4) or simulated biological fluids (e.g., plasma) at 37°C. Monitor degradation via HPLC over 24–72 hours .
Q. What in vitro assays are suitable for initial biological screening?
- Anticancer activity : MTT assays in cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Enzyme inhibition : Fluorescence-based kinase or phosphatase assays, using ATP/ADP-Glo™ kits for IC₅₀ determination .
- Anti-inflammatory potential : ELISA-based measurement of TNF-α/IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can reaction yields be optimized during the substitution of dichloro groups?
- Nucleophilic substitution : Use polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C. Adjust pH to 8–9 with K₂CO₃ to deprotonate nucleophiles (e.g., amines, thiols) .
- Catalysis : Introduce Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination at dichloro sites .
- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes vs. 12 hours) while maintaining >80% yield .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Assess bioavailability (oral/IP administration), plasma half-life (LC-MS/MS), and tissue distribution in rodent models .
- Metabolite identification : Use liver microsome assays + HRMS to detect active/inactive metabolites affecting in vivo results .
- Formulation optimization : Improve solubility via nanoemulsions or PEGylation to bridge in vitro-in vivo gaps .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Core modifications : Replace triazolopyridazine with triazolothiadiazine (see PDE4 inhibitor studies) .
- Substituent variations : Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance target binding .
- Docking studies : Use AutoDock Vina with crystal structures (e.g., PDE4A, PDB: 1F0J) to prioritize analogs with improved binding energies .
Q. What methods validate target selectivity in kinase or receptor assays?
- Broad-panel screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) or GPCRs (β-arrestin recruitment assays) .
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in lysates .
- CRISPR knockouts : Compare activity in wild-type vs. target-deficient cell lines .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Mechanistic profiling : Perform RNA-seq to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) .
- Metabolic dependency : Assess glycolysis/OXPHOS ratios via Seahorse assays; some lines may resist apoptosis under high glycolytic flux .
- Check efflux pumps : Use ABCB1 inhibitors (e.g., verapamil) in multidrug-resistant lines (e.g., NCI/ADR-RES) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
